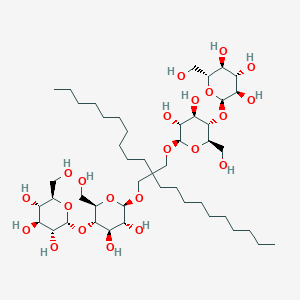

Lauryl Maltose Neopentyl Glycol

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-decyl-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H88O22/c1-3-5-7-9-11-13-15-17-19-47(20-18-16-14-12-10-8-6-4-2,25-62-43-39(60)35(56)41(29(23-50)66-43)68-45-37(58)33(54)31(52)27(21-48)64-45)26-63-44-40(61)36(57)42(30(24-51)67-44)69-46-38(59)34(55)32(53)28(22-49)65-46/h27-46,48-61H,3-26H2,1-2H3/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADJBYLAYPCCOO-VWHTXWAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(CCCCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H88O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1005.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Superior Architectural Design of Lauryl Maltose Neopentyl Glycol (LMNG): An In-depth Technical Guide for Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Detergents

The study of integral membrane proteins (IMPs) has perennially been challenged by the need to extract these vital cellular components from their native lipid bilayer environment while preserving their structural and functional integrity. Traditional detergents, such as n-dodecyl-β-D-maltopyranoside (DDM) and n-octyl-β-D-glucopyranoside (OG), have been workhorses in the field, but their inherent limitations often lead to protein denaturation and aggregation.[1] Lauryl Maltose Neopentyl Glycol (LMNG), a novel non-ionic detergent, has emerged as a powerful tool, demonstrating superior efficacy in solubilizing and stabilizing a wide range of membrane proteins, particularly challenging targets like G-protein coupled receptors (GPCRs).[2][3][4] This technical guide, authored from the perspective of a Senior Application Scientist, delves into the core chemical properties of LMNG, providing a comprehensive understanding of its mechanism of action and practical applications in membrane protein research.

The Architectural Advantage of LMNG: A Structural Overview

At the heart of LMNG's superior performance lies its unique molecular architecture. Unlike traditional single-chain detergents, LMNG is a "bicephalic" amphiphile, featuring two hydrophilic maltose head groups and two hydrophobic lauryl tails linked to a central neopentyl glycol core.[3][5] This design, chemically named 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside, confers a distinct advantage in mimicking the lipid bilayer and providing a more nurturing environment for solubilized membrane proteins.

Caption: Chemical structure of Lauryl Maltose Neopentyl Glycol (LMNG).

This dual-headed and dual-tailed structure allows LMNG to form a more compact and stable micellar shield around the hydrophobic transmembrane domains of a protein, effectively preventing denaturation.[6] The two lauryl chains provide extensive hydrophobic contacts, while the bulky maltose headgroups offer excellent aqueous solubility and steric hindrance against aggregation.

Core Physicochemical Properties of LMNG

The efficacy of a detergent is largely dictated by its physicochemical properties. LMNG exhibits a unique combination of a very low critical micelle concentration (CMC), and a well-defined aggregation number, which are key to its superior performance.

Data Summary: A Comparative Analysis of Key Detergents

| Property | Lauryl Maltose Neopentyl Glycol (LMNG) | n-dodecyl-β-D-maltopyranoside (DDM) | n-octyl-β-D-glucopyranoside (OG) |

| Chemical Formula | C₄₇H₈₈O₂₂ | C₂₄H₄₆O₁₁ | C₁₄H₂₈O₆ |

| Molecular Weight ( g/mol ) | 1005.19 | 510.62 | 292.37 |

| Critical Micelle Conc. (CMC) | ~0.01 mM (~0.001%)[7] | ~0.17 mM (~0.0087%)[7] | ~20-25 mM (~0.58-0.73%) |

| Aggregation Number (N) | ~80-150 (in protein-detergent complexes) | ~80-150[7] | ~27-100[7] |

| Micelle Molecular Weight (kDa) | ~91 - ~393[7] | ~65-70[7] | ~8-30 |

Note: The Aggregation Number and Micelle Molecular Weight can vary depending on the measurement technique and conditions.

The exceptionally low CMC of LMNG is a significant advantage. It means that a much lower concentration of the detergent is required to form micelles and maintain protein solubility, which is beneficial for downstream applications such as cryo-electron microscopy (cryo-EM) and X-ray crystallography where excess detergent can interfere with sample preparation and data collection.[8]

The Mechanism of Superior Stabilization: A Deeper Dive

The superior stabilizing effect of LMNG on membrane proteins can be attributed to its unique molecular architecture, which leads to a more robust and native-like micellar environment.

Caption: LMNG's stabilization mechanism.

The two hydrophobic tails of LMNG are thought to pack more effectively around the transmembrane helices of a protein, mimicking the acyl chains of lipids in a bilayer.[6] This dense packing minimizes the exposure of hydrophobic protein surfaces to the aqueous solvent, a primary driver of denaturation. Furthermore, the two bulky maltose headgroups create a hydrated shell that prevents protein-protein aggregation.

Experimental Protocols: A Practical Guide

The successful application of LMNG in membrane protein research relies on optimized protocols. Here, we provide detailed methodologies for two key experimental workflows.

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

The CMC is a critical parameter for any new detergent. Fluorescence spectroscopy using a hydrophobic probe, such as 1,6-Diphenyl-1,3,5-hexatriene (DPH) or Nile Red, is a sensitive method for its determination.

Principle: Hydrophobic fluorescent dyes exhibit low fluorescence in aqueous solutions but show a significant increase in fluorescence quantum yield when they partition into the hydrophobic core of micelles. By titrating a solution of the dye with increasing concentrations of the detergent, the CMC can be determined as the concentration at which a sharp increase in fluorescence intensity is observed.

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of LMNG in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a 1 mM stock solution of DPH in a water-miscible organic solvent (e.g., methanol or ethanol).

-

-

Sample Preparation:

-

Prepare a series of dilutions of the LMNG stock solution in the same buffer, covering a concentration range from well below to well above the expected CMC (e.g., 0.0001 mM to 1 mM).

-

To each dilution, add the DPH stock solution to a final concentration of 1 µM. Ensure the final concentration of the organic solvent is minimal (<1%) to avoid affecting micelle formation.

-

Include a blank sample containing only the buffer and DPH.

-

-

Fluorescence Measurement:

-

Incubate the samples at room temperature for at least 30 minutes in the dark to allow for equilibration and partitioning of the dye.

-

Measure the fluorescence intensity of each sample using a spectrofluorometer. For DPH, typical excitation and emission wavelengths are 350 nm and 430 nm, respectively.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the LMNG concentration (on a logarithmic scale).

-

The CMC is determined as the point of inflection in the resulting sigmoidal curve, where a sharp increase in fluorescence is observed. This can be determined by finding the intersection of the two linear portions of the graph.

-

Caption: Workflow for CMC determination.

Membrane Protein Solubilization and Purification using LMNG

This protocol provides a general framework for the solubilization and initial purification of a His-tagged membrane protein. Optimization will be required for specific proteins.

Materials:

-

Cell paste expressing the target membrane protein.

-

Lysis Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, 1 mM PMSF, and protease inhibitors.

-

Solubilization Buffer: Lysis Buffer containing 1% (w/v) LMNG and 0.1% (w/v) Cholesteryl Hemisuccinate (CHS).

-

Wash Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, 20 mM imidazole, 0.02% (w/v) LMNG, 0.002% (w/v) CHS.

-

Elution Buffer: 50 mM HEPES pH 7.5, 200 mM NaCl, 10% glycerol, 250 mM imidazole, 0.02% (w/v) LMNG, 0.002% (w/v) CHS.

-

Ni-NTA affinity resin.

Step-by-Step Methodology:

-

Cell Lysis and Membrane Preparation:

-

Resuspend cell paste in Lysis Buffer and lyse cells using a high-pressure homogenizer or sonication.

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes) to remove cell debris.

-

Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., 100,000 x g for 1 hour).

-

-

Solubilization:

-

Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL.

-

Stir gently at 4°C for 1-2 hours to allow for complete solubilization.

-

Remove insoluble material by ultracentrifugation (100,000 x g for 1 hour).

-

-

Affinity Chromatography:

-

Incubate the solubilized supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.

-

Load the resin into a chromatography column and wash with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the target protein with Elution Buffer.

-

-

Size Exclusion Chromatography (SEC):

-

For further purification and to assess the monodispersity of the protein-detergent complex, subject the eluted protein to SEC using a column pre-equilibrated with a buffer containing a low concentration of LMNG/CHS (e.g., 0.02% LMNG/0.002% CHS).

-

Applications in Structural Biology: Pushing the Boundaries

The superior stabilizing properties of LMNG have made it an invaluable tool in the structural determination of challenging membrane proteins by both cryo-EM and X-ray crystallography.

In cryo-EM , the use of LMNG often results in more homogeneous and stable protein-detergent complexes, which are essential for high-resolution 3D reconstruction.[8] Its low CMC allows for the use of minimal detergent concentrations, reducing the background noise from empty micelles and improving particle picking and alignment.[8]

For X-ray crystallography , LMNG has been instrumental in obtaining well-diffracting crystals of several GPCRs and other complex membrane proteins.[2][7] The stability it imparts can be crucial during the often lengthy crystallization process. The combination of LMNG with cholesteryl hemisuccinate (CHS) has proven particularly effective for many eukaryotic membrane proteins, as CHS can mimic the native cholesterol-rich environment of the cell membrane.

Conclusion: A Paradigm Shift in Membrane Protein Science

Lauryl Maltose Neopentyl Glycol represents a significant advancement in detergent technology for membrane protein research. Its unique chemical architecture provides a superior environment for the solubilization and stabilization of integral membrane proteins, overcoming many of the limitations of traditional detergents. The in-depth understanding of its chemical properties and the application of optimized protocols, as outlined in this guide, will empower researchers to tackle increasingly complex membrane protein targets, paving the way for new discoveries in drug development and fundamental biology.

References

-

Stetsenko, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]

-

Stetsenko, A. (2017). University of Groningen An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. University of Groningen. [Link]

-

Bowen, J. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. [Link]

- Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins.

-

Breyton, C., et al. (2019). Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(5), 939-957. [Link]

- Du, Y., et al. (2018). Maltose Neopentyl Glycol-3 (MNG-3) Analogues for Membrane Protein Study. Scientific Reports, 8(1), 1-11.

-

Breyton, C., et al. (2019). Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins. ResearchGate. [Link]

-

European School Innovation Academy. (n.d.). Determination of the critical micellar concentration of a detergent using a fluorescent probe. Scientix. [Link]

-

Pryor, E. E., et al. (2021). A 10-year meta-analysis of membrane protein structural biology: Detergents, membrane mimetics, and structure determination techniques. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1863(3), 183533. [Link]

- London, E., & Feigenson, G. W. (1979). Fluorimetric Determination of Critical Micelle Concentration - Avoiding Interference from Detergent Charge. Analytical Biochemistry, 96(1), 193-198.

-

The Royal Society of Chemistry. (2011). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). [Link]

-

Cook, D. N., et al. (2015). Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(10 Pt A), 2093–2101. [Link]

-

ResearchGate. (n.d.). Chemical structures of (a) LMNG and (b) GDN. Both have been widely used... [Link]

-

Sun, C., et al. (2021). Detergent-free systems for structural studies of membrane proteins. Frontiers in Physiology, 12, 706497. [Link]

-

Son, K., et al. (2021). Impact of novel detergents on membrane protein studies. ResearchGate. [Link]

-

Alfa Chemistry. (2024, March 24). Non-Ionic Detergents in Membrane Protein Research [Video]. YouTube. [Link]

-

NanoTemper Technologies. (n.d.). Critical Micelle Concentration (CMC) of LMNG protocol. [Link]

-

Hauer, F., et al. (2015). Cryo-EM: spinning the micelles away. eLife, 4, e10141. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 6. pure.rug.nl [pure.rug.nl]

- 7. A 10-year meta-analysis of membrane protein structural biology: Detergents, membrane mimetics, and structure determination techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mattersofmatter.eu [mattersofmatter.eu]

A Senior Application Scientist's Guide to the Critical Micelle Concentration of Lauryl Maltose Neopentyl Glycol (LMNG)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quiet Workhorse of Membrane Protein Structural Biology

In the intricate world of membrane protein research, the choice of detergent is paramount. These amphiphilic molecules are the unsung heroes, gently coaxing integral membrane proteins from their native lipid environment into a soluble, stable state amenable to structural and functional studies. Among the newer generation of detergents, Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a powerful tool, demonstrating remarkable efficacy in stabilizing a wide range of challenging membrane proteins, including G protein-coupled receptors (GPCRs).[1][2][3] Its unique architecture, featuring two hydrophilic maltoside headgroups and two hydrophobic alkyl chains, is thought to better mimic the native lipid bilayer, thereby preserving the structural integrity and function of these crucial drug targets.[3][4] Since its introduction, LMNG has facilitated the determination of over 300 membrane protein structures, including more than 150 GPCRs, highlighting its significant impact on the field.[5]

This guide, written from the perspective of a seasoned application scientist, will provide an in-depth exploration of a fundamental property of LMNG: its critical micelle concentration (CMC). We will delve into the theoretical underpinnings of the CMC, its practical implications for your research, and provide detailed, field-tested protocols for its accurate determination.

Understanding the Critical Micelle Concentration (CMC): More Than Just a Number

The critical micelle concentration is the concentration of a surfactant above which micelles begin to form.[6] Below the CMC, detergent molecules exist predominantly as monomers in solution. As the concentration increases and surpasses the CMC, any additional detergent molecules will self-assemble into micelles.[6][7] This transition is not a single point but rather a narrow concentration range.[7][8]

The CMC is a critical parameter for several reasons:

-

Effective Solubilization: To efficiently extract a membrane protein from the lipid bilayer, the detergent concentration must be significantly above its CMC. A common rule of thumb is to use a detergent concentration of at least twice the CMC.[7]

-

Maintaining Protein Stability: Once solubilized, the membrane protein is encapsulated within a detergent micelle. The stability of this protein-detergent complex is crucial for downstream applications. The concentration of detergent in your buffers during purification and characterization should be maintained above the CMC to prevent micelle dissociation and subsequent protein aggregation.

-

Downstream Applications: Excessively high detergent concentrations can interfere with downstream assays and structural studies, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography.[3] Knowing the CMC allows for the judicious use of LMNG, minimizing potential artifacts.

The CMC of a given detergent is not an immutable value; it can be influenced by a variety of experimental conditions.[6] For non-ionic detergents like LMNG, these factors include:

-

Temperature: For many non-ionic surfactants, the CMC decreases as the temperature rises, up to a certain point (the cloud point).[9] However, at very high temperatures, the structured water around the hydrophilic head groups can be destabilized, leading to an increase in the CMC.[10][11]

-

Buffer Composition: The presence of salts and other additives in your buffer can affect the CMC. For ionic surfactants, the addition of electrolytes typically decreases the CMC.[9] While the effect on non-ionic detergents is generally less pronounced, it is still a factor to consider.

-

pH: The pH of the solution can also influence the CMC, particularly for detergents with ionizable head groups.[10]

The Critical Micelle Concentration of Lauryl Maltose Neopentyl Glycol (LMNG)

Several studies have reported the CMC of LMNG, with some variation in the determined values. This variability can be attributed to the different techniques employed and the specific experimental conditions used. Below is a summary of reported CMC values for LMNG:

| Reported CMC (mM) | Reported CMC (% w/v) | Method of Determination | Source |

| ~0.01 | ~0.001 | Not specified | [4][12] |

| 0.04 | Not specified | Analytical Ultracentrifugation (AUC) | [13] |

| ~0.01 | Not specified | Not specified | [14] |

It is important to note that the specific conditions (e.g., buffer, temperature) under which these values were determined may vary. Therefore, for critical applications, it is highly recommended to determine the CMC of your specific batch of LMNG under your experimental conditions.

In the Lab: Protocols for Determining the CMC of LMNG

Several robust methods can be employed to determine the CMC of LMNG in your laboratory. Here, we provide detailed, step-by-step protocols for three commonly used techniques.

Fluorescence Spectroscopy using a Hydrophobic Dye

This is a sensitive and widely used method that relies on the change in the fluorescence properties of a hydrophobic dye as it partitions into the hydrophobic core of the newly formed micelles.[1][15]

Principle: A fluorescent probe, such as 1,6-Diphenyl-1,3,5-hexatriene (DPH) or Nile Red, is sparingly soluble in aqueous solution and exhibits low fluorescence. Above the CMC, the dye is sequestered into the hydrophobic interior of the LMNG micelles, leading to a significant increase in its fluorescence quantum yield.[1][15] By plotting the fluorescence intensity against the logarithm of the LMNG concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve.

Experimental Workflow:

Figure 1: Workflow for CMC determination by fluorescence spectroscopy.

Step-by-Step Protocol:

-

Prepare a concentrated stock solution of LMNG (e.g., 10 mM) in your buffer of choice. Ensure complete dissolution, which may require gentle warming and sonication.[16]

-

Prepare a stock solution of a hydrophobic fluorescent dye. For example, a 1 mM solution of DPH in methanol.

-

Create a serial dilution of the LMNG stock solution in your buffer. The concentration range should span the expected CMC.

-

To each LMNG dilution, add a small, constant volume of the dye stock solution. The final dye concentration should be low enough to not significantly perturb micelle formation.

-

Incubate the samples for a sufficient time to allow for equilibration of the dye between the aqueous phase and any micelles.

-

Measure the fluorescence intensity of each sample using a fluorometer. Be sure to use the appropriate excitation and emission wavelengths for your chosen dye.

-

Plot the fluorescence intensity as a function of the logarithm of the LMNG concentration.

-

Determine the CMC by identifying the concentration at the midpoint of the transition in the sigmoidal curve. This can be done by fitting the data to a suitable model or by finding the intersection of the two linear portions of the plot.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It can be used to detect the formation of micelles, which are significantly larger than individual detergent monomers.[1][17]

Principle: Below the CMC, the solution contains only small LMNG monomers, and the scattered light intensity will be low. As the concentration exceeds the CMC, the formation of larger micelles leads to a sharp increase in the intensity of scattered light.[17] The CMC is identified as the concentration at which this abrupt change occurs.

Experimental Workflow:

Figure 2: Workflow for CMC determination by Dynamic Light Scattering.

Step-by-Step Protocol:

-

Prepare a series of LMNG solutions at various concentrations in a buffer that has been filtered to remove any dust or particulate matter.

-

For each concentration, measure the scattered light intensity using a DLS instrument.

-

Plot the scattered light intensity as a function of the LMNG concentration.

-

Identify the CMC as the concentration at the intersection of the two linear portions of the plot, corresponding to the pre-micellar and post-micellar regions.

Surface Tensiometry

This classical method measures the surface tension of a solution as a function of surfactant concentration.[8][18]

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached, the surface is fully saturated, and any additional surfactant molecules form micelles in the bulk solution.[6][8] This results in a plateau or a much smaller change in surface tension with further increases in concentration.[6]

Experimental Workflow:

Figure 3: Workflow for CMC determination by Surface Tensiometry.

Step-by-Step Protocol:

-

Prepare a series of LMNG solutions at different concentrations in high-purity water or your buffer of interest.

-

Measure the surface tension of each solution using a surface tensiometer. Ensure the instrument is properly calibrated and the measurement probe is clean.

-

Plot the surface tension as a function of the logarithm of the LMNG concentration.

-

Determine the CMC by identifying the point of inflection where the surface tension begins to plateau. This is the intersection of the two lines fitted to the rapidly decreasing and the relatively constant regions of the plot.

Practical Implications and Best Practices

-

Batch-to-Batch Variability: It is prudent to determine the CMC for each new batch of LMNG, as there can be slight variations in purity that may affect its value.

-

Temperature Control: For reproducible results, perform CMC determination at the same temperature you will use for your protein extraction and purification experiments.

-

Buffer Consistency: Always determine the CMC in the exact buffer system you will be using for your membrane protein work, as buffer components can influence micelle formation.

-

Working Concentrations: For solubilization, a common starting point is a detergent concentration of 1% LMNG.[4] For purification and structural studies, the concentration is typically lowered to around 0.01% LMNG.[4] These concentrations should be well above the determined CMC in your specific buffer.

Conclusion

Lauryl Maltose Neopentyl Glycol has proven to be an invaluable tool for the study of membrane proteins. A thorough understanding and accurate determination of its critical micelle concentration are essential for its effective and reproducible use. By following the detailed protocols and best practices outlined in this guide, researchers, scientists, and drug development professionals can harness the full potential of LMNG to unlock the secrets of challenging membrane protein targets.

References

- NanoTemper Technologies. (n.d.). Critical Micelle Concentration (CMC) of LMNG protocol.

- ResearchGate. (n.d.). Measurement of Critical Micelle Concentration.

- MedChemExpress. (n.d.). Lauryl maltose neopentyl glycol - Product Data Sheet.

- National Institutes of Health. (n.d.). Maltose Neopentyl Glycol-3 (MNG-3) Analogues for Membrane Protein Study - PMC.

- G-Biosciences. (2017, April 11). Importance of detergent micelle levels in membrane protein purification.

- Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration.

- AAT Bioquest. (2024, August 22). What are the factors affecting critical micelle concentration (CMC)?.

- AbMole BioScience. (n.d.). Lauryl maltose neopentyl glycol (LMNG) | CAS 1257852-96-2.

- ResearchGate. (n.d.). Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins | Request PDF.

- Calibre Scientific | Molecular Dimensions. (n.d.). Lauryl Maltose Neopentyl Glycol (LMNG).

- National Institutes of Health. (n.d.). Improved pendant-bearing glucose-neopentyl glycols (P-GNGs) for membrane protein stability - PMC.

- Chae, P. S., Rasmussen, S. G., Rana, R. R., Gotfryd, K., Chandra, R., Goren, M. A., ... & Kobilka, B. K. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins.

- Stetsenko, A. (2017).

-

Alfa Chemistry. (2025, March 24). Non-Ionic Detergents in Membrane Protein Research [Video]. YouTube. Retrieved from [Link]

- InvivoChem. (n.d.). Lauryl maltose neopentyl glycol (MNG-3; LMNG).

- Breyton, C., Chaptal, V., Gabel, F., Durand, G., Ebel, C., & Pucci, B. (2019). Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(5), 939-957.

- Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.

- Creative Biolabs. (n.d.). Lauryl Maltose Neopentyl Glycol.

- Cayman Chemical. (n.d.). MNG-3.

- Sygnature Discovery. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation.

- Alfa Chemistry. (n.d.). Methods to Determine Critical Micelle Concentration (CMC).

- Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements.

- National Institutes of Health. (2022, February 14). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study.

- ResearchGate. (2025, August 7). (PDF) Ionic Strength Effects on the Critical Micellar Concentration of Ionic and Nonionic Surfactants: The Binding Model.

- Pharmaceutical Press. (n.d.). Factors affecting critical micelle concentration and micellar size.

- Wikipedia. (n.d.). Critical micelle concentration.

Sources

- 1. support.nanotempertech.com [support.nanotempertech.com]

- 2. abmole.com [abmole.com]

- 3. Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 5. Improved pendant-bearing glucose-neopentyl glycols (P-GNGs) for membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmacy180.com [pharmacy180.com]

- 10. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 11. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.rug.nl [pure.rug.nl]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. agilent.com [agilent.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. justagriculture.in [justagriculture.in]

- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

The Biophysical Architect: A Technical Guide to Lauryl Maltose Neopentyl Glycol (LMNG) Detergent Micelles in Membrane Protein Science

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Gentle Giant of Membrane Protein Chemistry

In the intricate world of membrane protein structural biology and drug discovery, the choice of detergent is paramount. These amphipathic molecules are the unsung heroes, delicately extracting membrane-embedded proteins from their native lipid environment and maintaining their structural integrity and function in an artificial aqueous solution. Among the modern arsenal of detergents, Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a "gentle giant," renowned for its superior ability to solubilize and stabilize challenging membrane proteins, particularly G-protein coupled receptors (GPCRs), for high-resolution structural determination by techniques like cryo-electron microscopy (Cryo-EM).[1][2][3][4]

This guide, intended for the discerning researcher, delves into the core physical properties of LMNG micelles. It eschews a superficial overview, instead providing a deep, mechanistic understanding of why these properties are critical for experimental success. We will explore the causality behind its efficacy, grounded in its unique molecular architecture and the biophysical characteristics of the micelles it forms.

The Molecular Blueprint of LMNG: A Foundation for Stability

At the heart of LMNG's success lies its unique chemical structure: 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside.[1] Unlike traditional detergents with a single hydrophobic tail and a single hydrophilic headgroup, LMNG possesses two lauryl (C12) alkyl chains and two maltose headgroups linked by a neopentyl glycol core.[2][5] This "twin-tail, twin-head" design is not a trivial chemical modification; it is the very foundation of its enhanced stabilizing properties.

The dual hydrophobic tails are thought to mimic the lipid bilayer environment more effectively, providing a denser, more uniform hydrophobic shield around the transmembrane domains of a protein.[6] This dense packing is crucial for preventing protein unfolding and aggregation. Concurrently, the two hydrophilic maltose headgroups offer a substantial hydrated shell, ensuring the solubility of the protein-detergent complex (PDC).

Core Physical Properties of LMNG Micelles: A Quantitative Deep Dive

The behavior of a detergent in solution is governed by a set of key physical parameters. For LMNG, these properties are particularly noteworthy and directly contribute to its utility in the laboratory.

| Property | Reported Value(s) | Significance in Membrane Protein Research |

| Chemical Name | 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside | Defines the unique molecular structure.[1] |

| Molecular Formula | C₄₇H₈₈O₂₂ | Provides the elemental composition.[1] |

| Molecular Weight | 1005.19 g/mol | Essential for concentration calculations and buffer preparation.[1] |

| Critical Micelle Concentration (CMC) | ~0.01 mM (0.001%)[1][7][8]; 0.04 mM (by AUC)[9] | The extremely low CMC means that a very low concentration of free LMNG monomers is required to maintain micellar structures, which is advantageous for downstream applications like biophysical assays and structural studies where high monomer concentrations can be disruptive. |

| Micelle Molecular Weight | ~91 kDa (by SEC-MALLS)[7][8]; ~393 kDa (by MALDI-TOF MS)[7][8] | The size of the micelle is a critical factor. The significant discrepancy in reported values highlights the influence of the measurement technique and solution conditions. Larger micelles can accommodate larger membrane proteins or protein complexes. |

| Aggregation Number (N) | Varies significantly depending on concentration and technique. | This parameter, representing the number of detergent molecules in a single micelle, directly impacts the size and shape of the micelle. |

| Micelle Shape | Described as forming long, rod-shaped micelles, especially at higher concentrations.[2][9] | The elongated shape of LMNG micelles is a departure from the smaller, more spherical micelles of detergents like DDM. This can influence how the detergent interacts with and stabilizes the protein. |

| Appearance | White to off-white powder | Basic physical characteristic.[1] |

| Solubility in Water (at 20°C) | ≥ 5% | High solubility ensures ease of use in preparing stock solutions.[1] |

| pH (1% solution in water) | 5-8 | Indicates the detergent's compatibility with a broad range of buffer conditions.[1] |

Causality in Action: Why a Low CMC is a Game-Changer

The critical micelle concentration is the concentration at which detergent monomers begin to self-assemble into micelles.[10] Above the CMC, any additional detergent will primarily form more micelles, while the free monomer concentration remains relatively constant. LMNG's exceptionally low CMC is a direct consequence of its large hydrophobic area (two lauryl chains). The hydrophobic effect, a primary driving force for micellization, is stronger for molecules with larger nonpolar sections, leading to aggregation at lower concentrations.

For the researcher, this has profound implications. During protein purification, it is often necessary to work at detergent concentrations well above the CMC to ensure the protein remains soluble. However, for subsequent functional assays or crystallization, a high concentration of detergent monomers can be detrimental. LMNG's low CMC allows for the maintenance of a stable protein-detergent complex even upon significant dilution, minimizing the concentration of potentially disruptive free monomers.

The Architecture of Stability: LMNG Micelle Dynamics and Protein Interaction

Molecular dynamics simulations have provided invaluable insights into how LMNG micelles stabilize GPCRs.[6] Compared to a traditional detergent like Dodecyl Maltoside (DDM), LMNG molecules within a micelle exhibit considerably less motion.[6] This results in a more rigid and stable micelle structure.

This reduced mobility leads to an enhanced density of the aliphatic tails around the hydrophobic transmembrane regions of the protein, effectively creating a tighter, more protective shield.[6] Furthermore, the dual maltose headgroups participate in a greater number of hydrogen bonds, both with each other and with the aqueous solvent, further rigidifying the micelle structure.[6] This "stiffer" micelle is less prone to fluctuations that could expose the protein's hydrophobic core, thus preventing denaturation.

Experimental Workflows for Characterizing LMNG Micelles

To ensure the reproducibility and success of experiments involving LMNG, it is crucial to have robust methods for characterizing its micellar properties under your specific experimental conditions (e.g., buffer composition, ionic strength, temperature).[11]

Workflow for Determining the Critical Micelle Concentration (CMC)

The CMC can be determined using various techniques, with fluorescence spectroscopy being a common and sensitive method.[3][11] This protocol utilizes a fluorescent dye that exhibits a change in its fluorescence properties upon partitioning into the hydrophobic core of the micelles.

Principle: A fluorescent probe, such as 1,6-Diphenyl-1,3,5-hexatriene (DPH) or Nile Red, is sparingly soluble in water but readily partitions into the hydrophobic interior of micelles. This change in the microenvironment of the dye leads to a significant increase in its fluorescence quantum yield. By titrating the detergent concentration and monitoring the fluorescence intensity, the CMC can be identified as the point where a sharp increase in fluorescence occurs.[3]

Step-by-Step Protocol:

-

Prepare a stock solution of the fluorescent dye (e.g., 1 mM DPH in methanol).

-

Prepare a series of LMNG solutions in the buffer of interest, with concentrations spanning the expected CMC (e.g., from 1 µM to 1 mM).

-

Add a small, constant amount of the dye stock solution to each LMNG solution to a final concentration in the nanomolar range. Ensure the final methanol concentration is minimal (<1%) to avoid altering the micellar properties.

-

Incubate the samples at the desired temperature to allow for equilibration.

-

Measure the fluorescence intensity of each sample using a fluorometer. Excite and collect emission at the appropriate wavelengths for the chosen dye (e.g., for DPH, excitation ~350 nm, emission ~430 nm).

-

Plot the fluorescence intensity as a function of the LMNG concentration.

-

Determine the CMC by identifying the intersection of the two linear regions of the plot (pre-micellar and post-micellar).

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Workflow for Characterizing Micelle Size and Shape

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALLS) is a powerful technique for determining the absolute molar mass and size of macromolecules and their complexes in solution, without the need for column calibration with standards.[7][8]

Principle: A solution of LMNG micelles is passed through a size-exclusion chromatography column, which separates molecules based on their hydrodynamic radius. The eluent then flows through a series of detectors, including a multi-angle light scattering detector, a refractive index (RI) detector, and optionally a UV-Vis detector. The light scattering data, combined with the concentration measurement from the RI detector, allows for the calculation of the weight-averaged molar mass of the particles in the eluting peak.

Step-by-Step Protocol:

-

Equilibrate the SEC column with the buffer of interest containing a concentration of LMNG below its CMC. This is crucial to prevent the stripping of detergent from the protein-detergent complex if analyzing a PDC. For analyzing empty micelles, the running buffer should contain LMNG at the concentration of interest.

-

Prepare the LMNG sample at the desired concentration (above the CMC) in the same buffer.

-

Inject the sample onto the equilibrated SEC column.

-

Collect the data from the MALLS, RI, and UV detectors as the sample elutes.

-

Analyze the data using appropriate software (e.g., ASTRA). The software will use the light scattering and refractive index data to calculate the molar mass across the elution peak.

Caption: Schematic of a SEC-MALLS experimental setup and workflow.

Practical Considerations and Field-Proven Insights

-

LMNG and Cholesteryl Hemisuccinate (CHS): For many GPCRs and other membrane proteins, the combination of LMNG with CHS has proven to be particularly effective for stabilization and structure determination.[1] A common working concentration for solubilization is 1% LMNG and 0.1% CHS.[1]

-

Concentration Effects on Micelle Size: It is important to recognize that the size and shape of LMNG micelles can be concentration-dependent.[9] At higher concentrations, LMNG tends to form larger, more elongated or rod-like micelles.[2][9] This is a critical consideration when concentrating protein-detergent complexes, as the behavior of free micelles can change.

-

Detergent Purity: The purity of the LMNG used can significantly impact experimental outcomes. Always use high-purity, "low-carbonyl" detergent preparations, especially for sensitive proteins, as impurities can lead to protein modification and inactivation.

-

Phase Separation: Like all detergents, LMNG can undergo phase separation at high concentrations or under certain conditions of temperature and ionic strength.[7][8] Researchers should be mindful of the detergent's phase diagram to avoid conditions that could lead to protein precipitation or denaturation.

Conclusion: A Tool for Discovery

Lauryl Maltose Neopentyl Glycol is more than just another detergent; its unique molecular design gives rise to physical properties that have made it an indispensable tool in modern membrane protein research. Its exceptionally low CMC, coupled with the formation of stable, protein-protective micelles, has enabled the structural and functional characterization of numerous previously intractable targets. By understanding the fundamental biophysical principles that govern the behavior of LMNG micelles, researchers can better leverage this powerful tool to unlock the secrets of membrane protein function and accelerate the pace of drug discovery.

References

-

Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]

-

Sygnature Discovery. (2022). Introduction to Detergents for Membrane Protein Solubilisation. [Link]

-

Breyton, C., et al. (2019). Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(5), 945-955. [Link]

-

Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]

-

Breyton, C., et al. (2019). Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins. PubMed. [Link]

-

Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles? Biochemistry, 59(13), 1335-1345. [Link]

-

NanoTemper Technologies. (n.d.). Critical Micelle Concentration (CMC) of LMNG protocol. [Link]

-

Du, Y., et al. (2019). Chemical structures of (a) LMNG and (b) GDN. Both have been widely used for membrane protein structural study. ResearchGate. [Link]

-

Kleinschmidt, J. H. (2015). Analyzing the Physico-Chemical Parameters of Detergents and Detergent Mixtures. Methods in Molecular Biology, 1261, 23-44. [Link]

-

Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. Nature Methods, 7(12), 1003-1008. [Link]

Sources

- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 2. Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. support.nanotempertech.com [support.nanotempertech.com]

- 4. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.rug.nl [pure.rug.nl]

- 8. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

The Amphiphilic Virtuoso: A Technical Guide to Lauryl Maltose Neopentyl Glycol (LMNG) for Membrane Protein Science

Foreword: Beyond the Micelle, a New Paradigm in Membrane Protein Stability

For decades, the membrane protein scientist has been engaged in a delicate dance with detergents. These amphiphilic molecules, essential for liberating integral membrane proteins from their lipidic confines, have often been a double-edged sword – offering solubility at the cost of stability. The ideal detergent should flawlessly mimic the native lipid bilayer, preserving the intricate three-dimensional structure and function of these challenging but vital therapeutic targets. Lauryl Maltose Neopentyl Glycol (LMNG) has emerged as a frontrunner in this quest, consistently demonstrating a remarkable ability to stabilize a wide array of membrane proteins, particularly the notoriously labile G-protein coupled receptors (GPCRs). This guide provides a comprehensive technical overview of the amphiphilic nature of LMNG, delving into its unique molecular architecture, its behavior in solution, and the practical methodologies that leverage its superior properties for successful membrane protein research and drug development.

The Molecular Architecture of a Superior Stabilizer

At the heart of LMNG's efficacy lies its unique chemical structure, a departure from traditional single-chain detergents. LMNG, chemically named 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside, is a non-ionic detergent possessing two hydrophilic maltose headgroups and two hydrophobic lauryl (dodecyl) tails.[1] These components are centrally linked via a neopentyl glycol core.[2][3] This dual-head, dual-tail design is the cornerstone of its exceptional stabilizing properties.

The presence of two alkyl chains allows for a denser, more uniform packing around the hydrophobic transmembrane domains of a protein, effectively shielding it from the aqueous environment and preventing denaturation. Molecular dynamics simulations have revealed that LMNG exhibits considerably less motion compared to single-chain detergents like n-dodecyl-β-D-maltoside (DDM). This results in an enhanced density of the aliphatic chains around the hydrophobic regions of the receptor and more extensive hydrogen bond formation between the maltose headgroups and the protein's hydrophilic loops.[4] This combination of enhanced hydrophobic shielding and polar interactions contributes significantly to the increased stability observed for proteins solubilized in LMNG.[4]

Physicochemical Properties: The Hallmarks of an Effective Detergent

The utility of a detergent in membrane protein research is dictated by its physicochemical properties. LMNG exhibits a profile that is highly advantageous for the solubilization, purification, and structural analysis of membrane proteins.

Critical Micelle Concentration (CMC)

The CMC is the concentration at which detergent monomers self-assemble into micelles. A low CMC is desirable as it means that a lower concentration of free detergent monomers is present in the solution, which can be beneficial for downstream applications such as crystallization and cryo-electron microscopy (cryo-EM). LMNG boasts a very low CMC, typically around 0.01 mM (0.001% w/v) in water.[1] This is significantly lower than that of DDM (approximately 0.17 mM). This low CMC, coupled with a slow off-rate from micelles, allows for the use of minimal detergent concentrations during purification, preserving the integrity of the protein-detergent complex.

Micellar Structure and Aggregation Number

Unlike many conventional detergents that form small, spherical micelles, LMNG self-assembles into large, elongated, rod-shaped micelles.[5] Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) studies have confirmed this morphology, with a reported diameter of approximately 4.2 nm.[5] The aggregation number (the number of detergent monomers per micelle) of LMNG is consequently high and can vary, with reported values ranging from over 200 to 600.[5] One study utilizing size-exclusion chromatography with multi-angle light scattering (SEC-MALS) determined a micelle molecular weight of approximately 91 kDa.[2][6] This large, anisotropic micellar structure is thought to provide a more lipid-bilayer-like environment for solubilized membrane proteins.

| Property | Value | Reference(s) |

| Chemical Name | 2,2-didecylpropane-1,3-bis-β-D-maltopyranoside | [1] |

| Molecular Weight | 1005.19 g/mol | [1] |

| CMC (in H₂O) | ~0.01 mM (~0.001% w/v) | [1] |

| Aggregation Number | >200 - 600 | [5] |

| Micelle Shape | Elongated, rod-shaped | [5] |

| Micelle Diameter | ~4.2 nm | [5] |

| Appearance | White to off-white powder | [1] |

Table 1: Key Physicochemical Properties of LMNG

The LMNG Advantage in Practice: Enhanced Stability Across Protein Families

The theoretical advantages of LMNG's structure translate into tangible benefits in the laboratory. Numerous studies have demonstrated its superior ability to maintain the structural and functional integrity of a wide range of membrane proteins compared to conventional detergents.

G-Protein Coupled Receptors (GPCRs)

LMNG has had a revolutionary impact on the structural biology of GPCRs. These receptors are notoriously unstable once removed from their native membrane environment. LMNG has been shown to be more effective than DDM and other detergents in stabilizing various GPCRs, leading to successful structure determination by both X-ray crystallography and cryo-EM.[7][8][9] For instance, studies on the β2-adrenergic receptor (β2AR) showed that all three tested maltose-neopentyl glycol (MNG) amphiphiles, including LMNG (referred to as MNG-3 in the study), were superior to DDM in terms of thermal stability.[8]

Other Membrane Protein Classes

The benefits of LMNG are not limited to GPCRs. It has been successfully used for the solubilization and stabilization of other challenging membrane proteins, including transporters and ion channels.[2] While its solubilization efficiency can vary depending on the specific protein, its ability to maintain the protein in a functional and homogenous state during purification is a significant advantage.[5]

| Detergent | Protein | Observation | Reference(s) |

| LMNG | β2-Adrenergic Receptor (GPCR) | Superior thermal stability compared to DDM, DM, and TDM. | [8] |

| LMNG | Muscarinic M3 Acetylcholine Receptor (GPCR) | Maintained a higher level of active, solubilized receptor compared to DDM. | [8] |

| LMNG | Bacterial Multidrug Transporter (BmrA) | Increased specific activity compared to DDM. | [5] |

| LMNG | Prokaryotic NADPH Oxidase (SpNOX) | Increased specific activity compared to DDM. | [5] |

Table 2: Comparative Stability of Membrane Proteins in LMNG and Other Detergents

Experimental Protocols: A Practical Guide to Using LMNG

The successful application of LMNG requires adherence to optimized protocols. The following sections provide step-by-step methodologies for the critical stages of membrane protein research.

Step-by-Step Protocol for Membrane Protein Extraction from Sf9 Cells

Spodoptera frugiperda (Sf9) cells are a common expression system for GPCRs and other complex membrane proteins. This protocol outlines a general procedure for the initial extraction of a target membrane protein using LMNG.

Materials:

-

Sf9 cell pellet expressing the target protein

-

Lysis Buffer: 10 mM HEPES pH 7.5, 10 mM MgCl₂, 20 mM KCl, supplemented with protease inhibitors (e.g., cOmplete™, EDTA-free)

-

High-Salt Wash Buffer: 1 M NaCl in Lysis Buffer

-

Solubilization Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1% (w/v) LMNG, 0.1% (w/v) Cholesteryl Hemisuccinate (CHS), supplemented with protease inhibitors

-

Dounce homogenizer

-

Ultracentrifuge and appropriate rotors

Procedure:

-

Cell Lysis: Thaw the Sf9 cell pellet on ice. Resuspend the pellet in ice-cold Lysis Buffer (typically 10-20 mL per 1-2 L of original culture volume).

-

Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 20-30 strokes with a tight-fitting pestle on ice to ensure complete cell lysis.

-

Initial Centrifugation: Transfer the homogenate to ultracentrifuge tubes and spin at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Washing Steps:

-

Discard the supernatant. Resuspend the membrane pellet in Lysis Buffer and repeat the centrifugation step.

-

Discard the supernatant. Resuspend the pellet in High-Salt Wash Buffer to remove peripherally associated proteins. Incubate on ice for 15-30 minutes with gentle agitation.

-

Pellet the membranes by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.

-

-

Solubilization:

-

Carefully discard the supernatant. Resuspend the final membrane pellet in Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL.

-

Incubate the suspension for 1-2 hours at 4°C with gentle end-over-end rotation to allow for efficient solubilization of the membrane proteins.

-

-

Clarification: Spin down the solubilized mixture at 100,000 x g for 60 minutes at 4°C to pellet any insoluble material.

-

Collection of Solubilized Protein: Carefully collect the supernatant, which now contains the solubilized membrane protein in LMNG/CHS micelles, for subsequent purification.

Purification of Membrane Proteins Solubilized in LMNG

Once the protein is successfully extracted, it can be purified using standard chromatographic techniques. It is crucial to maintain a detergent concentration above the CMC in all buffers to prevent protein aggregation.

General Considerations:

-

Affinity Chromatography: This is typically the first step, utilizing a tag on the recombinant protein (e.g., His-tag, Strep-tag). The wash and elution buffers should contain a lower concentration of LMNG, for example, 0.01% (w/v) LMNG and 0.001% (w/v) CHS.

-

Size Exclusion Chromatography (SEC): This is often the final polishing step to separate the monodisperse protein-detergent complex from aggregates and other contaminants. The SEC running buffer should also contain a maintenance concentration of LMNG (e.g., 0.01% w/v). SEC coupled with MALS (SEC-MALS) is a powerful technique to determine the absolute molar mass of the protein-detergent complex and assess its homogeneity.[6][10]

Applications in Structural Biology

The exceptional stabilizing properties of LMNG have made it a detergent of choice for high-resolution structural studies of membrane proteins.

Cryo-Electron Microscopy (Cryo-EM)

LMNG is well-suited for single-particle cryo-EM. Its ability to maintain protein homogeneity and stability is critical for obtaining high-quality particle images. The low CMC allows for the use of minimal detergent concentrations, which can reduce the background noise from empty micelles in the vitrified ice. For cryo-EM sample preparation, the purified protein-detergent complex is typically diluted to a final concentration of 0.05–5 µM before being applied to the EM grid.[11]

X-ray Crystallography

While the large micelle size of LMNG might seem counterintuitive for crystallization, it has been successfully used to obtain diffraction-quality crystals of membrane proteins, including in lipidic cubic phase (LCP) crystallization.[1][8] In LCP, the detergent is largely stripped away as the protein integrates into the lipidic mesophase.[12] The initial stability conferred by LMNG during purification is often the key to obtaining a sample that is amenable to crystallization.

Conclusion and Future Outlook

Lauryl Maltose Neopentyl Glycol has firmly established itself as a premier detergent for the study of challenging membrane proteins. Its unique dual-head, dual-tail structure provides a microenvironment that closely mimics the native lipid bilayer, leading to enhanced stability and preservation of function. The low CMC and well-defined, albeit large, micellar properties of LMNG offer significant advantages for a range of biophysical and structural techniques.

As the field of membrane protein structural biology continues to advance, the rational design of new amphiphiles will undoubtedly play a pivotal role. The success of LMNG provides a valuable blueprint for the development of next-generation detergents with even greater efficacy and broader applicability. For the foreseeable future, however, LMNG will remain an indispensable tool in the arsenal of researchers and drug development professionals dedicated to unraveling the complexities of membrane proteins.

References

- Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins. (2019). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(5), 939-957.

- Bowen, J. (n.d.). Introduction to Detergents for Membrane Protein Solubilisation.

- Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. (2010).

- Stetsenko, A., & Guskov, A. (2017).

- Stetsenko, A., & Guskov, A. (2017).

- Lauryl Maltose Neopentyl Glycol (LMNG). (n.d.). Calibre Scientific | Molecular Dimensions.

- Chae, P. S., Rasmussen, S. G. F., Rana, R. R., Gotfryd, K., Kruse, A. C., Manglik, A., ... & Kobilka, B. K. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins.

- Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles? Journal of the American Chemical Society, 142(22), 10063-10073.

- Thermostabilisation of membrane proteins for structural studies. (2013). Current Opinion in Structural Biology, 23(4), 558-563.

- Maslennikov, I., et al. (2010). Characterization of Protein Detergent Complexes by NMR, Light Scattering, and Analytical Ultracentrifugation. Journal of the American Chemical Society, 132(42), 14835-14845.

- Large Scale Preparation of Membrane Containing Over-expressed Proteins

- Glover, K. J., et al. (2007). Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group. Biophysical Journal, 92(5), 1643-1654.

- Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. (2023). International Journal of Molecular Sciences, 24(19), 14785.

- Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?. Journal of the American Chemical Society, 142(22), 10063–10073.

- SEC-MALS for Absolute Molar Mass and Size Measurements. (n.d.).

- Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. (2023). International journal of molecular sciences, 24(19), 14785.

- Large-scale production and protein engineering of G protein-coupled receptors for structural studies. (2014). Frontiers in Pharmacology, 5, 133.

- Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC- MALS): A Tutorial Review. (2023). RSC Publishing.

- 7.10 MAG. A Novel Host Monoacylglyceride for In Meso (Lipid Cubic Phase) Crystallization of Membrane Proteins. (2017). Crystal Growth & Design, 17(10), 5183-5190.

- Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?

- A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. (n.d.). Revvity.

- Cherezov, V., et al. (2009). Crystallizing membrane proteins using lipidic mesophases.

- Stabilization versus flexibility: detergent-dependent trade-offs in neurotensin receptor 1 GPCR ensembles. (2021). bioRxiv.

- Simultaneous determination of protein aggregation, degradation, and absolute molecular weight by size exclusion chromatography-multiangle laser light scattering. (2023). Pharmaceuticals, 16(9), 1341.

- Biophysical Screening Pipeline for Cryo-EM Grid Preparation of Membrane Proteins. (2019). Frontiers in Molecular Biosciences, 6, 9.

- SEC-MALS for Absolute Biophysical Characterization. (n.d.).

- Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems. (n.d.). Thermo Fisher Scientific - US.

- Cho, K. H., et al. (2015). Maltose neopentyl glycol-3 (MNG-3) analogues for membrane protein study. Analyst, 140(9), 3157-3163.

- Chae, P. S., et al. (2012). Maltose Neopentyl Glycol-3 (MNG-3) Analogues for Membrane Protein Study. Analyst, 137(24), 5875-5879.

- Preparation methods for membrane proteins. (2025). CryoSPARC Discuss.

- SEC-MALS for absolute biophysical characterization. (n.d.).

- How do I extract membrane proteins

- Lipidic Cubic Phase (LCP): A Brief Introduction. (n.d.).

- Landau, E. M., & Rosenbusch, J. P. (1996). Lipidic cubic phases: A novel concept for the crystallization of membrane proteins. Proceedings of the National Academy of Sciences, 93(25), 14532-14535.

- Structure of Membrane Protein in Native Membranes by CryoEM. (2024). YouTube.

Sources

- 1. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.rug.nl [pure.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved pendant-bearing glucose-neopentyl glycols (P-GNGs) for membrane protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. Frontiers | Biophysical Screening Pipeline for Cryo-EM Grid Preparation of Membrane Proteins [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

Mastering Membrane Protein Biochemistry: A Technical Guide to Lauryl Maltose Neopentyl Glycol (LMNG)

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of membrane proteins, the choice of detergent is a critical determinant of experimental success. This guide provides an in-depth technical overview of Lauryl Maltose Neopentyl Glycol (LMNG), a novel detergent that has demonstrated significant advantages in the solubilization and stabilization of challenging membrane protein targets. We will delve into the core principles of LMNG's interaction with membrane proteins, provide field-proven protocols for its application, and offer insights into overcoming common challenges, ensuring the integrity and functionality of your protein of interest.

The LMNG Advantage: A Molecular Perspective

Membrane proteins, embedded within the lipid bilayer, present a formidable challenge for biochemical and structural analysis. Their extraction and stabilization require a surrogate membrane environment, a role fulfilled by detergents. Traditional detergents, while effective at solubilizing membrane proteins, can often compromise their structural and functional integrity. LMNG emerges as a superior alternative due to its unique molecular architecture.

LMNG is a non-ionic detergent featuring two hydrophilic maltoside head groups and two hydrophobic lauryl tails, linked by a central quaternary carbon atom.[1] This branched structure is key to its efficacy. Molecular dynamics simulations have revealed that the dual alkyl chains of LMNG pack more effectively around the hydrophobic transmembrane regions of G protein-coupled receptors (GPCRs) compared to single-chain detergents like n-dodecyl-β-D-maltoside (DDM).[2][3] This tighter association mimics the native lipid bilayer more closely, providing enhanced stability.

Furthermore, LMNG's two polar head groups can form bifurcated hydrogen bonds with the intracellular and extracellular loops of the membrane protein.[2] This interaction reduces the protein's conformational flexibility, locking it in a more stable state.[2] These combined effects contribute to higher interaction energies between LMNG and the receptor, explaining the observed superior stability of membrane proteins purified in this detergent.[3]

A pivotal characteristic of LMNG is its exceptionally low critical micelle concentration (CMC) of approximately 0.001% (0.01 mM).[1][4] The CMC is the concentration at which detergent monomers self-assemble into micelles, which are essential for encapsulating the hydrophobic domains of membrane proteins. A low CMC means that a lower concentration of free detergent is required to maintain the protein in a soluble state during purification, which is advantageous for downstream applications.

Key Physicochemical Properties of LMNG and a Comparison with DDM

The selection of a detergent is a data-driven decision. The table below summarizes the key properties of LMNG and provides a comparison with the widely used detergent, DDM.

| Property | Lauryl Maltose Neopentyl Glycol (LMNG) | n-Dodecyl-β-D-Maltoside (DDM) | Rationale for Significance |

| Chemical Structure | Two hydrophilic maltoside heads, two hydrophobic lauryl tails | One hydrophilic maltose head, one hydrophobic dodecyl tail | LMNG's branched structure provides superior packing around transmembrane domains.[2][3] |

| Molecular Weight | ~1005.19 g/mol | ~510.62 g/mol | Affects the overall size of the protein-detergent complex. |

| Critical Micelle Concentration (CMC) | ~0.001% (0.01 mM)[1][4] | ~0.009% (0.17 mM) | A lower CMC is advantageous for maintaining protein stability at low detergent concentrations during purification. |

| Micelle Molecular Weight | ~91 kDa (can form larger, rod-shaped assemblies at high concentrations)[1][4][5] | ~50 kDa | The size and shape of the micelle can influence the behavior of the solubilized protein and impact downstream applications like cryo-EM. |

| Thermostability of Solubilized GPCRs | Significantly higher than DDM. For example, the apparent secondary structure melting temperature (Tm) of the neurotensin receptor 1 (NTS1) is 82.4 °C in LMNG, compared to 71.6 °C in DDM.[6] | Lower than LMNG. | Demonstrates the superior stabilizing effect of LMNG on challenging membrane proteins.[6][7] |

The Indispensable Role of Cholesteryl Hemisuccinate (CHS)

For many eukaryotic membrane proteins, particularly GPCRs, the presence of cholesterol or its analogs is crucial for maintaining structural integrity and function.[8] Cholesteryl hemisuccinate (CHS) is a commonly used cholesterol mimetic that can be incorporated into detergent micelles to create a more native-like environment. The combination of LMNG and CHS has proven to be highly effective for the solubilization and stabilization of a wide range of membrane proteins, leading to numerous successful structure determinations.[9]

A common starting point for optimizing the solubilization of a new membrane protein target is a 10:1 weight ratio of LMNG to CHS.[9]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the solubilization and purification of membrane proteins using LMNG. These should be considered as a starting point, with optimization often required for specific protein targets.

Preparation of a 10% (w/v) LMNG / 1% (w/v) CHS Stock Solution

A self-validating system begins with meticulously prepared reagents. This protocol ensures the complete solubilization of CHS within the LMNG micelles.

-

Dissolve LMNG: In a suitable container, dissolve the desired amount of LMNG in a buffered solution (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 10% (w/v). Stir gently at room temperature until fully dissolved.

-

Add CHS: Add CHS powder to the LMNG solution to a final concentration of 1% (w/v).

-

Solubilize CHS: The mixture will appear cloudy. Sonicate the solution in a water bath sonicator or with a probe sonicator in short bursts to avoid excessive heating. Continue until the solution becomes clear, indicating the incorporation of CHS into the LMNG micelles.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

General Protocol for Membrane Protein Solubilization

This workflow outlines the critical steps for extracting a target membrane protein from its native membrane environment.

Caption: Workflow for membrane protein solubilization using LMNG.

Detailed Steps:

-

Membrane Preparation: Isolate the membrane fraction containing your protein of interest from the source material (e.g., cultured cells, tissue). This typically involves cell lysis followed by differential centrifugation to pellet the membranes.

-

Resuspension: Resuspend the isolated membrane pellet in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors) to a protein concentration of 5-10 mg/mL.

-

Detergent Addition: From your 10% LMNG / 1% CHS stock, add the detergent mixture to the resuspended membranes to a final concentration of 1% LMNG / 0.1% CHS.

-

Solubilization: Incubate the mixture with gentle agitation (e.g., on a rotator) for 1-2 hours at 4°C. The optimal time and temperature may need to be determined empirically.[8][10]

-

Clarification: Pellet any unsolubilized membrane material by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes at 4°C).

-

Collect Supernatant: The supernatant now contains your solubilized membrane protein in LMNG/CHS micelles, ready for purification.

Purification of the Solubilized Membrane Protein

The purification strategy will depend on the specific protein and any affinity tags it may possess. The following is a general workflow for a His-tagged membrane protein.

Caption: General purification workflow for a His-tagged membrane protein in LMNG.

Key Considerations for Purification:

-

Detergent Concentration: It is crucial to maintain a detergent concentration above the CMC in all purification buffers to prevent protein aggregation. For LMNG, a concentration of 0.01% (w/v) with a proportional amount of CHS (0.001%) is often sufficient.[9]

-

Buffer Composition: The purification buffers should be optimized for the stability of your target protein. This may include adjusting the pH, salt concentration, and the addition of stabilizing agents like glycerol.[11]

-

Affinity Chromatography: After binding the solubilized protein to the affinity resin, wash steps should be performed with buffer containing the maintenance concentration of LMNG/CHS to remove non-specifically bound proteins. Elution is then carried out, typically by competing with a high concentration of a small molecule (e.g., imidazole for His-tags).

-

Size Exclusion Chromatography (SEC): SEC is a valuable final polishing step to separate your protein of interest from any remaining contaminants and aggregates. The SEC running buffer must also contain the maintenance concentration of LMNG/CHS.

Troubleshooting and Advanced Considerations

Even with a robust detergent like LMNG, challenges can arise. Here we address some common issues and provide expert recommendations.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Solubilization Yield | - Insufficient detergent concentration.- Suboptimal incubation time or temperature.- Inefficient cell lysis/membrane preparation. | - Increase the LMNG/CHS concentration (e.g., to 1.5% or 2%).- Extend the solubilization time (e.g., to 4 hours or overnight at 4°C).[8]- Optimize the membrane preparation protocol to ensure complete cell disruption. |

| Protein Aggregation During Purification | - Detergent concentration drops below the CMC.- Incompatible buffer conditions (pH, ionic strength).- Instability of the protein once removed from its native environment. | - Ensure all purification buffers contain LMNG/CHS at a concentration well above the CMC (e.g., 0.01% LMNG).- Screen different buffer conditions to find the optimal pH and salt concentration.- Consider adding stabilizing agents like glycerol (10-20%) or specific lipids to the purification buffers.[11] |

| Difficulty with Downstream Functional Assays (e.g., reconstitution into liposomes) | - LMNG's extremely low CMC makes it very difficult to remove by traditional methods like dialysis or gel filtration. The slow off-rate of the detergent from the micelles hinders its removal. | - This is a significant challenge. Consider alternative strategies for functional studies, such as the use of amphipols or nanodiscs. If reconstitution is essential, specialized detergent removal techniques like cyclodextrin-based methods may be explored, though their efficacy with LMNG can be limited. |

| High Background in Cryo-EM | - Excess empty or partially filled LMNG micelles can obscure the protein particles, making particle picking and 2D classification difficult.[12] | - Optimize the final purification step (SEC) to separate the protein-detergent complex from empty micelles.- Consider techniques like gradient centrifugation to remove excess detergent immediately before grid preparation.[12]- Adjust the protein concentration and detergent concentration to find an optimal ratio that minimizes background noise. |

Concluding Remarks: LMNG as a Tool for Discovery

Lauryl Maltose Neopentyl Glycol has established itself as a powerful tool in the membrane protein biochemist's arsenal. Its unique molecular structure provides a superior stabilizing environment for a wide range of challenging protein targets, particularly GPCRs. By understanding the principles of its interaction and by implementing robust and self-validating protocols, researchers can significantly increase their chances of obtaining high-quality, functional membrane protein preparations. This, in turn, paves the way for groundbreaking discoveries in structural biology and drug development. The insights and methodologies presented in this guide are intended to empower you to harness the full potential of LMNG in your research endeavors.

References

-

Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins. Request PDF. [Link]

-

Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. [Link]

-

Assemblies of lauryl maltose neopentyl glycol (LMNG) and LMNG-solubilized membrane proteins. PubMed. [Link]

-

Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins. PubMed Central. [Link]

-

An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]

-

Stetsenko, A. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. University of Groningen. [Link]

-

Membrane Protein Solubilization Protocol with Polymers. Cube Biotech. [Link]

-

Improved pendant-bearing glucose-neopentyl glycols (P-GNGs) for membrane protein stability. PMC - NIH. [Link]

-